3-Cyclopropylthiomorpholine 1,1-dioxide 3-Cyclopropylthiomorpholine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14379329
InChI: InChI=1S/C7H13NO2S/c9-11(10)4-3-8-7(5-11)6-1-2-6/h6-8H,1-5H2
SMILES:
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol

3-Cyclopropylthiomorpholine 1,1-dioxide

CAS No.:

Cat. No.: VC14379329

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropylthiomorpholine 1,1-dioxide -

Specification

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
IUPAC Name 3-cyclopropyl-1,4-thiazinane 1,1-dioxide
Standard InChI InChI=1S/C7H13NO2S/c9-11(10)4-3-8-7(5-11)6-1-2-6/h6-8H,1-5H2
Standard InChI Key GDSPHXRNGCJAHG-UHFFFAOYSA-N
Canonical SMILES C1CC1C2CS(=O)(=O)CCN2

Introduction

Structural Characteristics

3-Cyclopropylthiomorpholine 1,1-dioxide consists of a six-membered thiomorpholine ring (1,4-thiazinane) oxidized at the sulfur atom to form a sulfone group (1,1-dioxide). A cyclopropyl group is attached to the third carbon of the ring. The hydrochloride salt form (C₇H₁₄ClNO₂S) is commonly used in research due to enhanced stability and solubility .

PropertyValueReference
Molecular Formula (Free Base)C₇H₁₃NO₂S
Molecular Formula (Hydrochloride)C₇H₁₄ClNO₂S
Molecular Weight (Free Base)175.25 g/mol
Molecular Weight (Hydrochloride)211.71 g/mol
SMILES (Free Base)C1CC1C2CS(=O)(=O)CCN2
SMILES (Hydrochloride)O=S1(CC(C2CC2)NCC1)=O.[H]Cl

The cyclopropyl group introduces ring strain, influencing reactivity and molecular interactions, while the sulfone group enhances hydrophilicity and metabolic stability .

Synthesis and Oxidation Pathways

The synthesis of 3-cyclopropylthiomorpholine 1,1-dioxide typically involves two steps: (1) preparation of the thiomorpholine precursor and (2) oxidation to the sulfone.

Precursor Synthesis

3-Cyclopropylthiomorpholine is synthesized via cyclization reactions. A common route involves:

  • Nucleophilic Substitution: Reaction of cyclopropylamine with a dihalide or diepoxide to form the thiomorpholine backbone.

  • Ring Closure: Intramolecular cyclization under basic conditions (e.g., NaOH/K₂CO₃).

Oxidation to Sulfone

The thiomorpholine is oxidized to the 1,1-dioxide using strong oxidizing agents:

  • Hydrogen Peroxide (H₂O₂): In acidic conditions (e.g., HCl) to yield the hydrochloride salt .

  • m-CPBA (meta-Chloroperbenzoic Acid): For selective oxidation without ring degradation .

Example Reaction Conditions

ReagentConditionsYieldSource
H₂O₂, HClRoom temperature, 12–24 hours~80%
m-CPBADichloromethane, 0–5°C~70%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water, methanol) due to ionic interactions. The free base shows enhanced solubility in organic solvents (e.g., DMSO, DMF) .

SolventSolubility (Free Base)Solubility (Hydrochloride)
WaterLowModerate
DMSOHighHigh
Ethyl AcetateModerateLow

Applications in Research and Industry

Pharmaceutical Intermediates

3-Cyclopropylthiomorpholine 1,1-dioxide is used in synthesizing kinase inhibitors and modulators. For example:

  • mGluR2 Modulators: Incorporated into quinoline-based compounds targeting metabotropic glutamate receptors .

  • Benzoimidazole Derivatives: Linked to urea-based scaffolds for kinase inhibition .

ApplicationExample CompoundTargetSource
Kinase Inhibitors1-Cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-ureaKinase pathways
Allosteric ModulatorsQuinoline carboxamide derivativesmGluR2 receptors

Material Science

The sulfone group enhances polymer flexibility and thermal stability. It is explored in:

  • Polymer Synthesis: Copolymerization with aromatic diols for high-performance materials .

Biochemical Studies

  • Enzyme Inhibition: Used to probe sulfonamide-binding sites in enzymes (e.g., carbonic anhydrase) .

Hazard CodePrecautionary Measures
H315Wear protective gloves
H319Use eye protection
H335Avoid inhalation

Research Trends and Future Directions

Emerging Applications

  • Agrochemicals: Derivatives are tested as safer pesticides due to reduced environmental persistence .

  • Cosmetics: Sulfone groups may enhance skin penetration of active ingredients .

Challenges

  • Synthetic Complexity: Oxidation selectivity remains a challenge, requiring optimized conditions .

  • Toxicity: In vivo studies are needed to assess long-term safety .

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